Ethyl 2-chloro-3-fluoro-5-methylbenzoate
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Overview
Description
Ethyl 2-chloro-3-fluoro-5-methylbenzoate: is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-fluoro-5-methylbenzoate can be synthesized through the esterification of 2-chloro-3-fluoro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic substitution: Formation of substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-chloro-3-fluoro-5-methylbenzoic acid and ethanol.
Reduction: 2-chloro-3-fluoro-5-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 2-chloro-3-fluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- Ethyl 2-chloro-3-fluorobenzoate
- Ethyl 2-chloro-5-methylbenzoate
- Ethyl 3-fluoro-5-methylbenzoate
Comparison: Ethyl 2-chloro-3-fluoro-5-methylbenzoate is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-chloro-3-fluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)5-8(12)9(7)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZHULJMJGROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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